

9-Hydroxynonanoic Acid in *Chaenomeles sinensis*: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Hydroxynonanoic acid

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **9-hydroxynonanoic acid** (9-HNA), a bioactive fatty acid identified in *Chaenomeles sinensis*. While research specifically detailing the quantitative presence and distinct biological roles of 9-HNA in *C. sinensis* is nascent, this guide synthesizes the current, albeit limited, direct evidence with the broader context of omega-hydroxy and medium-chain fatty acid bioactivity. It outlines potential signaling pathways, proposes detailed experimental protocols for extraction and analysis, and presents the known physicochemical properties of 9-HNA. This guide is intended to serve as a foundational resource to stimulate and inform future research into the therapeutic potential of this compound.

Introduction to 9-Hydroxynonanoic Acid and *Chaenomeles sinensis*

Chaenomeles sinensis, commonly known as the Chinese quince, is a fruit-bearing plant that has been utilized in traditional medicine for its various therapeutic properties, including anti-inflammatory and antioxidant effects.^{[1][2]} Phytochemical analyses of *C. sinensis* have revealed a diverse array of bioactive compounds, including the omega-hydroxy fatty acid, **9-hydroxynonanoic acid** (9-HNA).^[3] 9-HNA is a nine-carbon saturated fatty acid with a hydroxyl group at the terminal (omega-9) position.^[3] While its presence in *C. sinensis* is documented, a significant knowledge gap exists regarding its concentration, specific physiological functions,

and mechanisms of action. This guide aims to collate the available data and provide a framework for future investigation.

Physicochemical and Pharmacokinetic Properties of 9-Hydroxynonanoic Acid

A summary of the key physicochemical properties of **9-hydroxynonanoic acid** is presented in Table 1. This data is essential for designing extraction protocols, developing analytical methods, and formulating potential drug delivery systems.

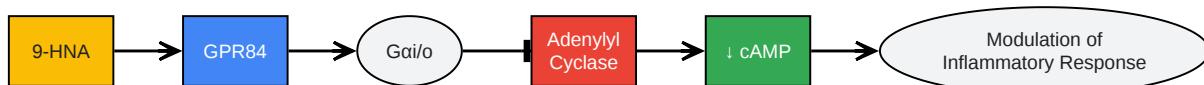
Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O ₃	[3]
Molecular Weight	174.24 g/mol	[3]
CAS Number	3788-56-5	[3]
IUPAC Name	9-hydroxynonanoic acid	[3]
Synonyms	9-hydroxypelargonic acid, ω -hydroxynonanoic acid	[3]
Physical Description	White to yellow solid	[3]
Melting Point	53-54 °C	[3]
Solubility	Slightly soluble in chloroform and methanol	[3]

Postulated Biological Activity and Signaling Pathways

Direct experimental evidence for the signaling pathways of 9-HNA is currently lacking. However, based on its structural characteristics as a medium-chain fatty acid and an omega-hydroxy fatty acid, several plausible mechanisms can be postulated.

G-Protein Coupled Receptor (GPCR) Activation

Medium-chain fatty acids are known to act as ligands for certain G-protein coupled receptors, such as GPR84. Activation of these receptors can initiate intracellular signaling cascades that modulate inflammatory responses. It is hypothesized that 9-HNA may interact with GPR84 or other related GPCRs, leading to the downstream regulation of signaling molecules.

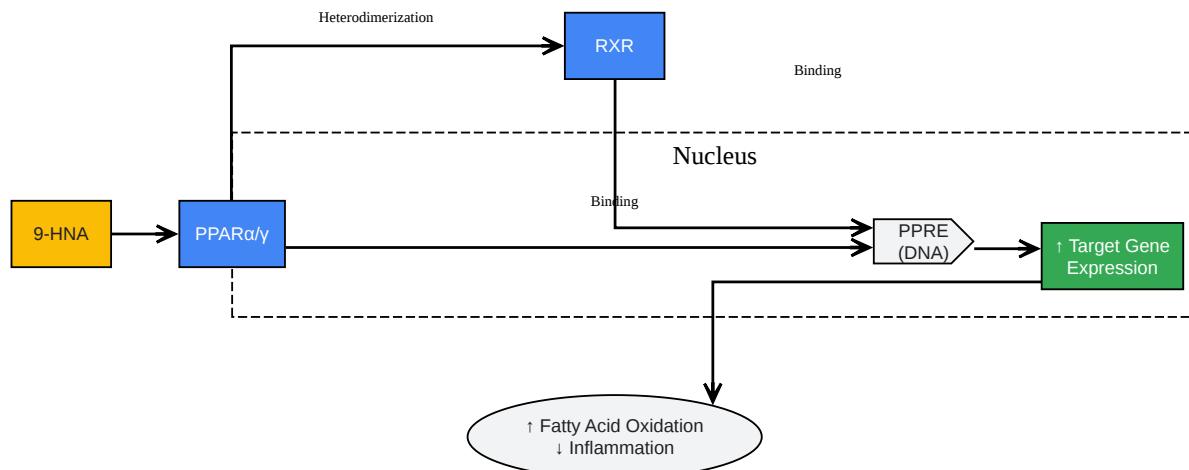


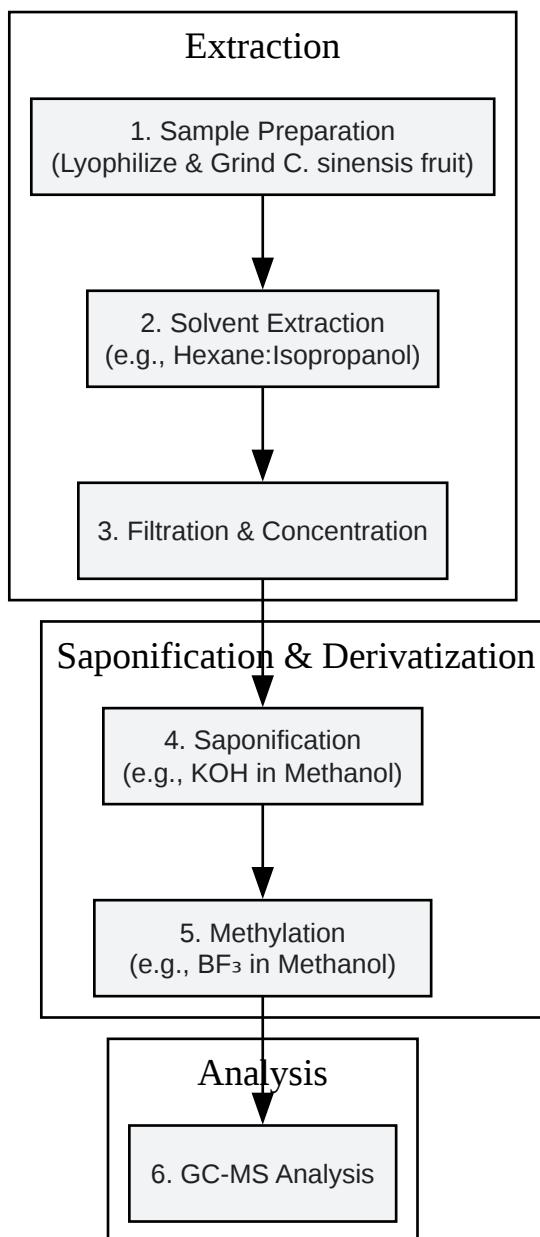
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Figure 1: Postulated GPR84 signaling pathway for 9-HNA.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Hydroxy fatty acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and inflammation. 9-HNA may bind to and activate PPARs (e.g., PPAR α , PPAR γ), leading to the transcription of target genes involved in fatty acid oxidation and anti-inflammatory pathways.





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